molecular formula C8H16N2O B13178310 N-(3-Aminocyclopentyl)propanamide

N-(3-Aminocyclopentyl)propanamide

Cat. No.: B13178310
M. Wt: 156.23 g/mol
InChI Key: YMXIZTOQNGSJKK-UHFFFAOYSA-N
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Description

N-(3-Aminocyclopentyl)propanamide: is an organic compound with the molecular formula C₈H₁₆N₂O It is a derivative of propanamide, featuring an aminocyclopentyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminocyclopentyl)propanamide typically involves the reaction of 3-aminocyclopentylamine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminocyclopentyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(3-Aminocyclopentyl)propanamide is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various chemical processes and product formulations .

Mechanism of Action

The mechanism of action of N-(3-Aminocyclopentyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N-(3-Aminocyclopentyl)propanamide is unique due to the presence of both the aminocyclopentyl and propanamide groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its structural features allow for specific interactions with biological targets, enhancing its potential in medicinal chemistry and drug design .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-(3-aminocyclopentyl)propanamide

InChI

InChI=1S/C8H16N2O/c1-2-8(11)10-7-4-3-6(9)5-7/h6-7H,2-5,9H2,1H3,(H,10,11)

InChI Key

YMXIZTOQNGSJKK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1CCC(C1)N

Origin of Product

United States

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